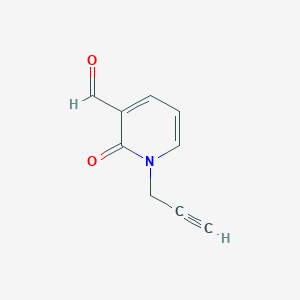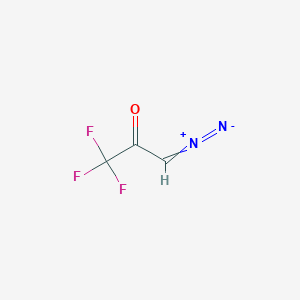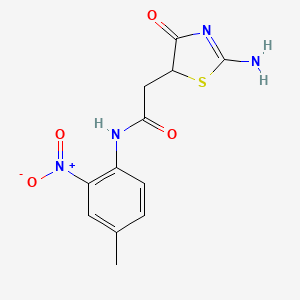
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-2-nitrophenyl)acetamide is a complex organic compound characterized by its unique thiazolidine ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both thiazolidine and nitrophenyl groups suggests it may exhibit diverse biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-2-nitrophenyl)acetamide typically involves multiple steps:
-
Formation of the Thiazolidine Ring: : This can be achieved by reacting a suitable thioamide with an α-halo acid under basic conditions. For example, reacting thiosemicarbazide with chloroacetic acid in the presence of a base like sodium hydroxide can yield the thiazolidine ring.
-
Introduction of the Nitro Group: : The nitro group can be introduced via nitration of a suitable aromatic precursor. For instance, nitration of 4-methylaniline using a mixture of concentrated sulfuric acid and nitric acid can yield 4-methyl-2-nitroaniline.
-
Coupling Reaction: : The final step involves coupling the thiazolidine derivative with the nitroaniline derivative. This can be done using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazolidine ring or the methyl group on the nitrophenyl moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety. Reagents like sodium methoxide or sodium ethoxide can be used for such transformations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, sodium ethoxide, alkyl halides.
Major Products
Oxidation: Oxidized derivatives of the thiazolidine ring or the nitrophenyl group.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Alkylated or acylated derivatives of the acetamide moiety.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-2-nitrophenyl)acetamide could be investigated for its potential therapeutic effects. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, depending on its interaction with biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of surfaces and the creation of functionalized materials.
Mecanismo De Acción
The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-2-nitrophenyl)acetamide would depend on its specific application. In a biological context, it may act by binding to enzymes or receptors, thereby modulating their activity. The thiazolidine ring could interact with active sites of enzymes, while the nitrophenyl group could participate in π-π interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide: Lacks the nitrophenyl group, potentially altering its biological activity and chemical reactivity.
N-(4-methyl-2-nitrophenyl)acetamide: Lacks the thiazolidine ring, which may reduce its potential as an enzyme inhibitor or receptor ligand.
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide: Similar structure but without the methyl and nitro substituents, which could affect its overall activity and specificity.
Uniqueness
The uniqueness of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-2-nitrophenyl)acetamide lies in its combined structural features, which allow for a wide range of chemical reactions and potential biological activities. The presence of both the thiazolidine ring and the nitrophenyl group provides a versatile platform for further functionalization and application in various fields.
Propiedades
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methyl-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-6-2-3-7(8(4-6)16(19)20)14-10(17)5-9-11(18)15-12(13)21-9/h2-4,9H,5H2,1H3,(H,14,17)(H2,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOFUECAYWENNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
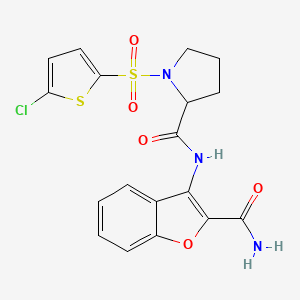
![2-amino-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2588976.png)

![3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B2588979.png)
![2-(2-methoxyphenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2588983.png)
![2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2588987.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2588988.png)
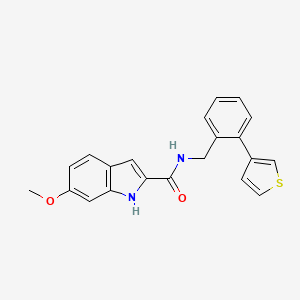
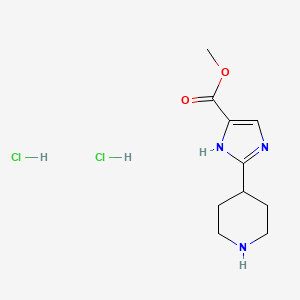
![5-(2,5-dimethylfuran-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2588991.png)

